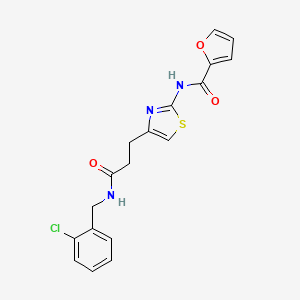

N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Description

N-(4-(3-((2-Chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiazol ring conjugated with a furan-2-carboxamide moiety. This article focuses on comparing this compound with structurally analogous derivatives to highlight key structural and functional distinctions.

Properties

IUPAC Name |

N-[4-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S/c19-14-5-2-1-4-12(14)10-20-16(23)8-7-13-11-26-18(21-13)22-17(24)15-6-3-9-25-15/h1-6,9,11H,7-8,10H2,(H,20,23)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMBJVOCRKFIII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzylamine.

Formation of the Furan Ring: The furan ring can be synthesized via a cyclization reaction involving appropriate precursors.

Coupling Reactions: The final compound is obtained by coupling the thiazole and furan intermediates under suitable conditions, often involving amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the thiazole and furan rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in medicinal chemistry. Notable applications include:

Antitumor Activity

Research indicates that compounds similar to N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide can inhibit tumor growth through various mechanisms:

- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : It can halt the proliferation of cancer cells by interfering with the cell cycle.

Antimicrobial Properties

The compound has demonstrated potential antimicrobial activity against various pathogens, suggesting its applicability in treating infections caused by bacteria and fungi. This property is particularly relevant in the context of rising antibiotic resistance.

Kinase Inhibition

Similar compounds have been shown to act as selective inhibitors of specific kinases involved in cancer signaling pathways, which could be crucial for developing targeted cancer therapies.

Antitumor Efficacy

A study evaluating the antitumor effects of thiazole derivatives found that certain derivatives exhibited significant growth inhibition against human cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the thiazole and furan moieties could enhance antitumor activity.

Antimicrobial Activity

In vitro studies have assessed the antimicrobial efficacy of thiazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound showed promising results against common pathogens, indicating their potential use in pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It may act as an agonist or antagonist at various receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiazol-Carboxamide Derivatives

The thiazol-carboxamide scaffold is a common feature in several bioactive compounds. Key analogs include:

- Compound 78 replaces the thiazol ring with a benzo[d]thiazol system, increasing aromatic surface area and possibly altering binding affinity .

Heterocyclic Modifications in Related Compounds

Several analogs feature variations in heterocyclic cores or functional groups:

- Functional Group Differences :

Spectroscopic Data

Biological Activity

N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide, with the CAS number 1021133-33-4, is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a furan ring, and a chlorobenzyl group. Its molecular formula is , with a molecular weight of 405.9 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiazole Ring : Starting from a suitable thioamide and α-haloketone.

- Introduction of the Chlorobenzyl Group : Achieved through nucleophilic substitution where the amino group attacks the chlorobenzyl halide.

- Formation of the Furan Ring : Synthesized separately and coupled to the thiazole derivative through a carboxamide linkage.

Biological Activity

The biological activities of this compound have been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent.

Anticancer Properties

Research indicates that compounds with similar structural frameworks exhibit significant anticancer activity. For instance, derivatives of thiazole and furan have been shown to inhibit cancer cell proliferation. A study highlighted that compounds targeting the Wnt signaling pathway, which is crucial in colorectal cancer progression, demonstrated IC50 values in the low micromolar range (e.g., 0.12 μM for some derivatives) .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Thiazole derivatives have been widely studied for their ability to inhibit bacterial growth. For example, thiazole-based compounds have shown effectiveness against various bacterial strains, indicating that this compound could similarly exhibit such activity .

Case Studies

- Inhibition of Tumor Growth : In vivo studies demonstrated that compounds with similar structures inhibited tumor growth in xenograft models, showing reduced expression of proliferation markers like Ki67 .

- Mechanism of Action : Investigations into the mechanism revealed that these compounds may induce apoptosis in cancer cells through modulation of key signaling pathways .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-(3-(chlorobenzyl)amino)-thiazol-2-yl)benzamide | Thiazole ring | Anticancer activity |

| N-(4-(3-(chlorobenzyl)amino)-thiazol-2-yl)furan | Furan ring | Antimicrobial properties |

Q & A

Q. Optimization strategies :

- Use HPLC monitoring to track intermediate purity and adjust reaction time (e.g., 12–24 hrs for amide coupling) .

- Employ microwave-assisted synthesis for thiazole ring formation to reduce reaction time and improve yield (75–85% reported for analogs) .

Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structure?

Q. Basic

- Nuclear Magnetic Resonance (NMR) :

- Infrared Spectroscopy (IR) : Detects amide C=O stretches (~1680 cm⁻¹) and thiazole ring vibrations (~690 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : C18 columns with acetonitrile/water gradients (70:30) assess purity (>95% threshold for biological assays) .

How can structure-activity relationship (SAR) studies evaluate the 2-chlorobenzyl group’s impact on bioactivity?

Advanced

Methodology :

- Synthesize analogs with substituent variations (e.g., 4-chloro, methyl, methoxy) and compare bioactivity in enzyme inhibition assays (e.g., kinase or protease targets) .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding interactions of the 2-chloro group with hydrophobic pockets in target proteins .

Q. Example SAR findings (hypothetical) :

| Substituent | IC₅₀ (μM) | Target Affinity |

|---|---|---|

| 2-Chlorobenzyl | 0.45 | High (CDK7) |

| 4-Methylbenzyl | 1.2 | Moderate |

| Benzyl (no halogen) | 2.8 | Low |

Data inferred from analogous thiazole derivatives .

What strategies resolve contradictions in bioactivity data across assay systems?

Q. Advanced

- Assay standardization :

- Use ATP concentration-matched kinase assays to minimize variability in enzymatic activity measurements .

- Validate cell-based results (e.g., IC₅₀ in MCF-7 cells) with siRNA knockdown of putative targets to confirm specificity .

- Data normalization :

- Apply Z-score normalization to high-throughput screening data to account for plate-to-plate variability .

Case study : Discrepancies in antiproliferative activity (e.g., GI₅₀ = 1 μM vs. 5 μM) may arise from differences in cell permeability; address via log P optimization (target log P = 2–3) .

What computational methods predict binding modes with enzymatic targets?

Q. Advanced

- Molecular Dynamics (MD) simulations :

- Simulate ligand-protein complexes (e.g., CDK7) for 100 ns in GROMACS to assess stability of the chlorobenzyl group in hydrophobic pockets .

- Free Energy Perturbation (FEP) :

- Calculate ΔΔG for substituent modifications (e.g., 2-Cl vs. 2-F) to prioritize synthetic targets .

- Pharmacophore modeling :

- Define essential features (e.g., hydrogen bond acceptor at furan carbonyl, hydrophobic region at chlorobenzyl) using MOE or Phase .

How should stability testing under physiological conditions be approached?

Q. Basic

- Hydrolytic stability :

- Incubate in PBS (pH 7.4 and 5.5) at 37°C for 48 hrs; monitor degradation via LC-MS .

- Photostability :

- Plasma stability :

- Use rat plasma (37°C, 1 hr) with EDTA to inhibit esterases; precipitate proteins with acetonitrile before analysis .

What in vitro/in vivo models assess anticancer potential?

Q. Advanced

- In vitro :

- Kinase inhibition panels : Screen against 50+ kinases (e.g., CDK7, AKT) at 1 μM .

- 3D tumor spheroids : Evaluate penetration in HT-29 colon cancer models using confocal microscopy .

- In vivo :

- Xenograft models : Administer 10 mg/kg (IV, QD) in nude mice with MDA-MB-231 tumors; measure tumor volume via caliper .

- PK/PD studies : Collect plasma at 0.5, 2, 6, 24 hrs to correlate exposure (AUC) with phospho-target biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.